2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Overview
Description
Scientific Research Applications
2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has several scientific research applications:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione typically involves oxidative cyclization reactions. One common method is the intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid . This reaction is facilitated by the use of simple equipment and does not require chromatographic purification or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry approaches, such as catalyst-free, one-pot, multicomponent reactions in polyethylene glycol-400 (PEG-400), has been reported for the synthesis of similar chromeno[1,6]naphthyridine derivatives . These methods are eco-friendly and offer high yields with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidative cyclization reactions, which are significant in organic synthesis.
Common Reagents and Conditions
Oxidative Cyclization: Formic acid is commonly used as a reagent for oxidative cyclization.
Substitution Reactions: Reagents such as halogens, acids, and bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and photochemical properties .
Mechanism of Action
The mechanism of action of 2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with molecular targets and pathways. The rigid planar structure of the compound allows it to bind effectively to specific biological targets, thereby exerting its effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to participate in oxidative and substitution reactions suggests its potential in modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,6-naphthyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Chromeno[2,3-b]pyridines: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is unique due to its specific substitution pattern and the presence of both chromene and naphthyridine moieties. This unique structure imparts distinct photochemical and biological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-benzylchromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c25-20-15-8-4-5-9-19(15)27-21-17(20)12-16-18(23-21)10-11-24(22(16)26)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUHXISNEQHUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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